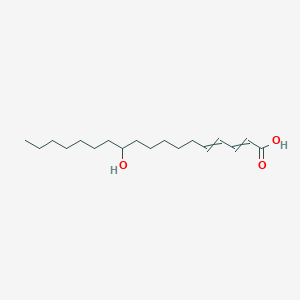

11-Hydroxyoctadeca-2,4-dienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

105759-87-3 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

11-hydroxyoctadeca-2,4-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h7,10,13,16-17,19H,2-6,8-9,11-12,14-15H2,1H3,(H,20,21) |

InChI Key |

VSTNOTWLKMLSIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CCCCCC=CC=CC(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Origin of Hydroxyoctadecadienoic Acids

Isolation from Biological Matrices

The isolation of 11-Hydroxyoctadeca-2,4-dienoic acid and its related compounds has been achieved from a variety of organisms, highlighting its widespread distribution in nature.

Fungi, particularly those from marine environments, have been recognized as a source of diverse secondary metabolites, including hydroxy fatty acids. Strains of fungi isolated from marine corals in the Beibu Gulf have been identified, and their secondary metabolites are subjects of ongoing research. nih.gov The process of isolating fungal strains often involves culturing on specific media, such as potato dextrose agar (B569324) (PDA), followed by extraction and analysis of the produced compounds. nih.govnih.gov For instance, a fungal strain, Fusarium equiseti BBG10, was cultured on Müller Hinton broth agar plates to facilitate the isolation of its metabolites. nih.gov While specific mention of 11-Hydroxyoctadeca-2,4-dienoic acid from these exact sources is not detailed, the general methodology is applicable to its isolation from fungal matrices. Other related compounds, such as 13-HODE, have been reported in fungi like Pleurotus pulmonarius. nih.gov

Plants are a rich source of octadecanoids, which are oxygenated products of 18-carbon fatty acids. nih.gov These compounds are involved in various plant processes, including growth and defense mechanisms. For example, in upland cotton (Gossypium hirsutum), the 9-lipoxygenase product of linoleoylethanolamide, known as 9-hydroxy-10,12-octadecadienoylethanolamide (9-NAE-HOD), has been shown to influence seedling development. nih.gov This highlights the role of hydroxylated fatty acid derivatives in plant biology. The biosynthesis of these compounds in plants is part of the broader octadecanoid pathway, which also produces phytohormones like jasmonic acid. nih.gov

In mammals, octadecanoids are formed through the action of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes, as well as through non-enzymatic oxidation. nih.gov These compounds are considered markers for lipid peroxidation. nih.gov For instance, 13-HODE is a known human xenobiotic metabolite. nih.gov The presence of these compounds in animal tissues underscores their involvement in mammalian physiology.

Marine organisms are a prolific source of unsaturated fatty acids with diverse structures and biological activities. researchgate.netrsc.org A variety of linear polyunsaturated fatty acids have been isolated from marine sources such as sponges, algae, and mollusks. researchgate.netrsc.org For example, the marine green alga Ulva conglobata has been shown to produce hydroperoxyicosatetraenoic acid (HPITE) from arachidonic acid. researchgate.net While the primary focus of many studies has been on other fatty acid derivatives, the methodologies used for their isolation and characterization are relevant to the study of 11-Hydroxyoctadeca-2,4-dienoic acid in marine environments.

Enzymatic Biosynthesis Pathways

The formation of hydroxyoctadecadienoic acids is predominantly an enzymatic process, with lipoxygenases playing a central role.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. nih.govnih.gov In mammals, 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of eicosanoids, including leukotrienes. nih.gov In plants, both 9-lipoxygenase and 13-lipoxygenase are involved in the production of various oxylipins. nih.gov For example, in soybean cotyledons, a hydroperoxide lyase acts on 13-hydroperoxylinolenic acid, a product of lipoxygenase activity, to form 13-oxo-trideca-9,11-dienoic acid. nih.gov This demonstrates the sequential action of enzymes in generating a diverse array of fatty acid derivatives. The initial step in the biosynthesis of HODEs is the lipoxygenase-catalyzed formation of a hydroperoxyoctadecadienoic acid (HpODE) from linoleic acid, which is then reduced to the corresponding hydroxy derivative.

Peroxidase/Catalase-Related Hemoprotein Catalysis

While lipoxygenases are the primary enzymes for HODE synthesis, other hemoproteins with peroxidase or catalase-like activity can also contribute to the formation of these oxidized lipids. Glutathione (B108866) transferases (GSTs), for instance, exhibit peroxidase activity towards lipid hydroperoxides. nih.gov Specifically, the alpha class of GST is efficient in reducing 13-hydroperoxyoctadecadienoic acid (13-HPODE) to 13-HODE. nih.gov This enzymatic reduction is a critical step in the biosynthesis of the more stable hydroxy fatty acids from their hydroperoxy precursors. nih.govnih.gov

Microbial Biotransformation

Various microorganisms are capable of transforming unsaturated fatty acids into hydroxy fatty acids. ualberta.caresearchgate.net For instance, certain species of Lactobacillus can convert linoleic acid into 10-hydroxy-12-octadecenoic acid and 13-hydroxy-9-octadecenoic acid. ualberta.ca The bacterium Pseudomonas aeruginosa PR3 is known to convert unsaturated fatty acids into mono-, di-, and tri-hydroxy fatty acids. mdpi.com These microbial transformations are catalyzed by enzymes such as oleate (B1233923) hydratases, which can selectively add a hydroxyl group to the fatty acid chain. researchgate.net This biotechnological approach holds potential for the production of specific hydroxy fatty acids for various industrial applications. ualberta.caresearchgate.netmdpi.com

Non-Enzymatic Formation Mechanisms (e.g., Autoxidation)

In addition to enzymatic pathways, HODEs can be formed through non-enzymatic processes, primarily autoxidation. uc.ptnih.govrsc.orgwikipedia.org This process involves the free-radical-mediated oxidation of linoleic acid, which is prevalent under conditions of oxidative stress. wikipedia.orgwikipedia.org Autoxidation leads to a mixture of various HODE isomers, including both 9-HODE and 13-HODE, typically in racemic mixtures of their S and R stereoisomers. wikipedia.orgwikipedia.orgresearchgate.net The study of linoleic acid autoxidation is crucial for understanding lipid peroxidation in food science and its implications in pathological conditions. uc.ptnih.gov

Isomeric Diversity in Biosynthesis and Metabolism

The oxidation of linoleic acid results in a remarkable diversity of HODE isomers. nih.govresearchgate.netxmu.edu.cn The primary products are 9-HODE and 13-HODE, which can exist as different stereoisomers (S and R) and geometric isomers (E,Z or E,E). wikipedia.orgwikipedia.org

Enzymatic pathways typically exhibit high specificity. For example, 15-lipoxygenase-1 primarily produces 13(S)-HODE. nih.gov In contrast, non-enzymatic autoxidation generates a more complex mixture of isomers. researchgate.net The various HODE isomers can have different, and sometimes opposing, biological activities. For instance, both 9-HODE and 13-HODE are known to activate peroxisome proliferator-activated receptors (PPARs), but they can have different effects on cellular processes like proliferation and inflammation. nih.govwikipedia.orgwikipedia.org

The initial hydroperoxy products, such as 9-HPODE and 13-HPODE, are unstable and are readily reduced to their corresponding HODEs. nih.govgsartor.org These HODEs can be further metabolized to their keto-derivatives, 9-oxo-ODE and 13-oxo-ODE. nih.govwikipedia.org The intricate web of HODE isomers and their metabolites underscores the complexity of lipid oxidation and its biological consequences.

Table 1: Key Enzymes in Hydroxyoctadecadienoic Acid (HODE) Biosynthesis

| Enzyme Class | Specific Enzyme(s) | Substrate | Primary Product(s) | Reference(s) |

|---|---|---|---|---|

| Lipoxygenases (LOX) | 15-Lipoxygenase-1 | Linoleic Acid | 13(S)-HPODE | nih.gov |

| Soybean Lipoxygenase | Linoleic Acid | 13-HPODE | mdpi.comnih.gov | |

| Cyclooxygenases (COX) | COX-1, COX-2 | Linoleic Acid | 9-HODE, 13-HODE | wikipedia.orgresearchgate.netnih.gov |

| Peroxidases | Glutathione Transferase (Alpha class) | 13-HPODE | 13-HODE | nih.gov |

| Hydratases | Oleate Hydratase | Linoleic Acid | 10-hydroxy-12-octadecenoic acid, 13-hydroxy-9-octadecenoic acid | ualberta.caresearchgate.net |

Table 2: Major Isomers of Hydroxyoctadecadienoic Acid (HODE) and their Precursors

| Compound | Full Name | Formation Pathway | Reference(s) |

|---|---|---|---|

| 9-HODE | 9-Hydroxyoctadecadienoic acid | Enzymatic (COX, LOX), Non-enzymatic (Autoxidation) | nih.govwikipedia.orgresearchgate.netresearchgate.netnih.gov |

| 13-HODE | 13-Hydroxyoctadecadienoic acid | Enzymatic (LOX), Non-enzymatic (Autoxidation) | nih.govwikipedia.orgwikipedia.orgresearchgate.net |

| 9-HPODE | 9-Hydroperoxyoctadecadienoic acid | Enzymatic (LOX), Non-enzymatic (Autoxidation) | researchgate.netgsartor.org |

| 13-HPODE | 13-Hydroperoxyoctadecadienoic acid | Enzymatic (LOX), Non-enzymatic (Autoxidation) | nih.govresearchgate.netgsartor.org |

| 11-Hydroxyoctadeca-2,4-dienoic acid | 11-Hydroxyoctadeca-2,4-dienoic acid | Not explicitly detailed in provided context | |

| 10-hydroxy-12-octadecenoic acid | 10-hydroxy-12-octadecenoic acid | Microbial Biotransformation | ualberta.ca |

| 13-hydroxy-9-octadecenoic acid | 13-hydroxy-9-octadecenoic acid | Microbial Biotransformation | ualberta.ca |

| 9-oxo-ODE | 9-Oxooctadecadienoic acid | Metabolism of 9-HODE | nih.govwikipedia.org |

| 13-oxo-ODE | 13-Oxooctadecadienoic acid | Metabolism of 13-HODE | nih.govnih.govwikipedia.org |

Structural Elucidation and Stereochemical Characterization of Hydroxyoctadecadienoic Acids

Spectroscopic Methodologies for Structural Assignment

The foundational step in characterizing 11-Hydroxyoctadeca-2,4-dienoic acid involves the application of various spectroscopic methods to elucidate its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

For instance, in the ¹H-NMR spectrum of a similar compound, methyl 13-hydroxy-(9Z,11E)-octadecadienoate, the protons of the conjugated double bonds exhibit complex signals in the olefinic region (δ 5.40-6.45 ppm). The proton attached to the hydroxyl-bearing carbon (carbinol proton) typically appears as a multiplet at around 4.13 ppm. The protons adjacent to the double bond system (allylic protons) are observed further upfield. aocs.org

¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbons of the carboxylic acid group are the most deshielded (typically > 170 ppm), followed by the olefinic carbons of the conjugated diene system (around 120-140 ppm). The carbon bearing the hydroxyl group would resonate in the range of 60-75 ppm.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity. COSY spectra reveal proton-proton couplings, allowing for the tracing of the fatty acid chain, while HSQC correlates each proton to its directly attached carbon, confirming assignments made from 1D spectra.

Table 1: Representative ¹H and ¹³C NMR Data for a Hydroxyoctadecadienoic Acid Isomer

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| COOH | - | ~174 |

| Olefinic H | 5.3 - 6.5 | 125 - 135 |

| CH-OH | ~4.1 | ~72 |

| Allylic CH₂ | ~2.1 | ~34 |

| Aliphatic CH₂ | 1.2 - 1.6 | 22 - 32 |

| Terminal CH₃ | ~0.9 | ~14 |

Note: This table presents generalized data for a representative hydroxyoctadecadienoic acid and is for illustrative purposes. Actual chemical shifts for 11-Hydroxyoctadeca-2,4-dienoic acid may vary.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For 11-Hydroxyoctadeca-2,4-dienoic acid (C₁₈H₃₂O₃), the expected exact mass would be approximately 296.2351 atomic mass units. nih.gov

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for fatty acid analysis. The fragmentation pattern observed in the mass spectrum provides crucial structural information. In the analysis of related hydroxy fatty acids, characteristic fragmentation patterns are observed. For instance, cleavage at the carbon-carbon bond adjacent to the hydroxyl group is a common fragmentation pathway, helping to pinpoint the location of the hydroxyl group along the fatty acid chain. The analysis of fatty acid esters of hydroxy fatty acids (FAHFAs) has demonstrated that collision-induced dissociation (CID) can elucidate ester linkage regiochemistry and sites of unsaturation. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for 11-Hydroxyoctadeca-2,4-dienoic acid

| Parameter | Value |

| Molecular Formula | C₁₈H₃₂O₃ |

| Exact Mass | 296.23514 |

| Molecular Weight | 296.44 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. masterorganicchemistry.com For 11-Hydroxyoctadeca-2,4-dienoic acid, the IR spectrum would be expected to show several key absorption bands. masterorganicchemistry.comyoutube.com

A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. The carboxylic acid O-H stretch would also appear in this region. A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid. The presence of the conjugated diene system would give rise to C=C stretching vibrations in the 1650-1600 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp² hybridized carbons of the double bonds would appear just above 3000 cm⁻¹, while those for the sp³ hybridized carbons of the aliphatic chain would be just below 3000 cm⁻¹. masterorganicchemistry.com The out-of-plane C-H bending vibrations can also provide information about the stereochemistry of the double bonds. For instance, trans double bonds typically show a strong absorption band around 970 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for 11-Hydroxyoctadeca-2,4-dienoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (broad) |

| Carboxylic Acid (C=O) | C=O Stretch | ~1700 (strong, sharp) |

| Alkene (C=C) | C=C Stretch (conjugated) | 1650-1600 |

| Alkene (=C-H) | C-H Stretch | >3000 |

| Alkane (-C-H) | C-H Stretch | <3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. The conjugated diene system in 11-Hydroxyoctadeca-2,4-dienoic acid acts as a chromophore. libretexts.orglibretexts.org

Conjugated dienes typically exhibit a strong absorption maximum (λmax) in the UV region. The specific wavelength of maximum absorption is influenced by the solvent and the stereochemistry of the double bonds. For conjugated dienoic acids, the λmax is generally observed around 230-234 nm. mdpi.comscirp.org The position and intensity of this absorption band confirm the presence of the conjugated system. The more extended the conjugation, the longer the wavelength of absorption. libretexts.orgyoutube.com

Determination of Olefinic Stereochemistry (Z/E Isomerism)

The geometric configuration of the double bonds, whether cis (Z) or trans (E), significantly impacts the biological activity of fatty acids. Various techniques can be employed to determine the stereochemistry of the double bonds in 11-Hydroxyoctadeca-2,4-dienoic acid.

High-resolution NMR spectroscopy is a primary tool for this purpose. The coupling constants (J-values) between the olefinic protons can distinguish between cis and trans isomers. Generally, the coupling constant for trans protons (³J ≈ 12-18 Hz) is significantly larger than for cis protons (³J ≈ 6-12 Hz).

Gas chromatography (GC) can often separate geometric isomers, especially when using capillary columns. The retention times of trans isomers are typically longer than those of their cis counterparts on many stationary phases. rsc.org Furthermore, techniques like the Paternò-Büchi reaction followed by tandem mass spectrometry can help in locating the position and determining the geometry of the double bonds in conjugated fatty acids. nih.gov

Stereochemical Assignments of Hydroxyl Group (S/R Configuration)

The stereochemistry of the hydroxyl group at the C-11 position, designated as either R or S, is crucial for the molecule's biological function. The determination of this absolute configuration often requires more specialized techniques.

One common approach involves the derivatization of the hydroxyl group with a chiral reagent to form diastereomers. These diastereomers can then be separated and analyzed by chromatographic methods like GC or HPLC, or by NMR spectroscopy. For example, Mosher's acid or its derivatives are frequently used for this purpose. The differing chemical shifts of the protons near the newly formed chiral center in the ¹H-NMR spectra of the diastereomeric esters allow for the assignment of the absolute configuration.

More recent methods involve the use of chiral derivatizing agents like phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME), followed by liquid chromatography-mass spectrometry (LC-MS) analysis. This approach allows for the stereochemical analysis of hydroxy fatty acids directly from crude extracts without the need for extensive purification. nih.gov

Characterization of Related Oxidative Metabolites and Derivatives (e.g., epoxy- and oxo- derivatives)

The oxidation of hydroxyoctadecadienoic acids (HODEs) can lead to the formation of various metabolites, including epoxy and oxo derivatives. The characterization of these derivatives is crucial for understanding their biological activities and roles in physiological and pathological processes.

Epoxy Derivatives:

The epoxidation of the double bonds in HODE isomers can be achieved through various chemical and enzymatic routes. For instance, the asymmetric Sharpless epoxidation of methyl 13S-hydroxy-9Z,11E-octadecadienoate has been demonstrated to yield diastereomeric epoxy derivatives. The characterization of these epoxy-HODEs relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in determining the position and stereochemistry of the epoxide ring. The chemical shifts and coupling constants of the protons and carbons adjacent to the oxirane ring provide key structural information.

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation patterns of the epoxy derivatives, confirming the addition of an oxygen atom.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the epoxy group through its characteristic vibrational frequencies, typically in the 1250-820 cm⁻¹ region.

A study on the epoxidation of methyl 13S-hydroxy-9Z,11E-octadecadienoate (a related HODE isomer) provided the following insights into the characterization of the resulting epoxy derivatives. It is important to note that this data is for a related compound and not directly for the 11-hydroxy-2,4-dienoic acid isomer.

| Analytical Technique | Observation for Epoxy-13-HODE Derivative | Implication |

| ¹H NMR | Signals corresponding to the protons of the epoxide ring. | Confirms the presence and location of the epoxide. |

| ¹³C NMR | Resonances for the carbons of the epoxide ring. | Further confirms the structure of the epoxide. |

| Mass Spectrometry | Molecular ion peak corresponding to the addition of one oxygen atom. | Confirms the formation of an epoxy derivative. |

| Chiral Chromatography | Separation of diastereomers. | Allows for the determination of the stereochemistry of the epoxide. |

Oxo- Derivatives:

The oxidation of the hydroxyl group in HODEs leads to the formation of oxo-octadecadienoic acids (oxo-ODEs). For example, 13-HODE can be oxidized to 13-oxo-octadecadienoic acid (13-oxo-ODE). researchgate.net The characterization of these keto-derivatives also employs a suite of analytical methods.

NMR Spectroscopy: The disappearance of the proton signal corresponding to the hydroxyl group and the appearance of a characteristic signal for the keto group in the ¹³C NMR spectrum are indicative of the oxidation.

Mass Spectrometry: The mass spectrum of an oxo-ODE will show a molecular ion peak that is two mass units lower than the parent HODE, corresponding to the loss of two hydrogen atoms during oxidation. Fragmentation patterns can help to locate the position of the ketone group.

Infrared Spectroscopy: The presence of a strong absorption band in the carbonyl region (around 1700-1725 cm⁻¹) of the IR spectrum confirms the formation of a ketone.

UV-Vis Spectroscopy: The formation of a conjugated enone system in some oxo-ODEs can be detected by UV-Vis spectroscopy, showing a characteristic absorption maximum.

The following table summarizes the expected analytical data for the characterization of an oxo-derivative of a HODE, based on studies of related compounds.

| Analytical Technique | Expected Observation for an Oxo-HODE Derivative | Structural Confirmation |

| ¹H NMR | Disappearance of the CH-OH proton signal. | Confirms oxidation of the alcohol. |

| ¹³C NMR | Appearance of a carbonyl carbon signal (>200 ppm). | Confirms the presence of a ketone group. |

| Mass Spectrometry | Molecular ion peak shifted by -2 Da compared to the parent HODE. | Indicates the loss of two hydrogen atoms. |

| IR Spectroscopy | Strong C=O stretching vibration band. | Confirms the presence of a carbonyl group. |

| UV-Vis Spectroscopy | Potential for a new chromophore if the ketone is in conjugation with double bonds. | Provides information on the electronic structure. |

The comprehensive characterization of these oxidative metabolites is essential for elucidating their biological functions. While direct experimental data for 11-Hydroxyoctadeca-2,4-dienoic acid and its derivatives are not widely available, the analytical strategies established for other HODE isomers provide a robust blueprint for future investigations into this specific compound.

Advanced Analytical Methodologies for Research on Hydroxyoctadecadienoic Acids

Chromatographic Separation Techniques

Chromatography is a cornerstone of HODE analysis, enabling the separation of these compounds from other lipids and from their own isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of HODEs. In a typical application, a normal-phase HPLC method can be used for the simultaneous determination of various HODE isomers. For instance, a study established a method for analyzing four HODE isomers in meat products. cabidigitallibrary.org The process involved extracting the analytes with methanol, followed by purification using a Sep-Pak C18 column. The separation was achieved on an Absolute SiO2 column with an isocratic mobile phase of n-hexane, isopropanol, and acetic acid (98.3:1.6:0.1, V/V), with detection at 234 nm using a photodiode array (PDA) detector. cabidigitallibrary.org This method demonstrated good linearity and low detection limits, proving to be fast, accurate, and reproducible for quantitative analysis. cabidigitallibrary.org

The pH of the sample solution can be a critical parameter, as it affects the ionization state of the carboxylic acid group on the HODE molecule, thereby influencing its retention characteristics on the column. deswater.com

Table 1: HPLC Method Parameters for HODE Isomer Analysis in Meat Products cabidigitallibrary.org

| Parameter | Value |

| Column | Absolute SiO2 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, V/V) |

| Detection | Photodiode Array (PDA) at 234 nm |

| Extraction | Methanol |

| Purification | Sep-Pak C18 column |

Gas Chromatography (GC)

Gas Chromatography (GC) is another principal technique for the analysis of HODEs. Due to their low volatility, HODEs typically require derivatization prior to GC analysis. This process converts the non-volatile fatty acids into more volatile esters, such as methyl esters or pentafluorobenzyl (PFB) esters. lipidmaps.org The separation is then achieved on a capillary column, and detection is often performed using a Flame Ionization Detector (FID) or, for greater sensitivity and specificity, a mass spectrometer. lipidmaps.orgnih.gov

A study on the biotransformation of oleic acid by Pseudomonas sp. 32T3 utilized GC to analyze the resulting monohydroxy octadecenoic acids. The compounds were analyzed as their methyl esters and eluted isothermally at 200°C. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and reproducible qualitative method for the separation of organic acids, including HODEs. nih.gov It is often used as a preliminary screening technique. nih.gov In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. avantiresearch.comresearchgate.net The plate is then placed in a developing chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. youtube.com

For lipid analysis, specific solvent mixtures are used, such as chloroform:methanol:water or chloroform:methanol:ammonium hydroxide. avantiresearch.com Visualization of the separated spots can be achieved through various methods, including exposure to iodine vapor or spraying with reagents like phosphorus spray or ninhydrin (B49086) spray, followed by heating. avantiresearch.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to help identify the compounds. youtube.com

Column Chromatography (e.g., Silica Gel)

Column chromatography, often employing silica gel as the stationary phase, is a fundamental technique for the purification and isolation of HODEs from complex mixtures. This method is frequently used as a sample preparation step before analysis by other techniques like HPLC or GC-MS. For example, in the analysis of HODE isomers from meat products, a Sep-Pak C18 column, which utilizes a form of reversed-phase chromatography, was used for sample purification prior to HPLC analysis. cabidigitallibrary.org This step is crucial for removing interfering substances and concentrating the analytes of interest.

Hyphenated Techniques for Identification and Quantification in Complex Biological Samples

To achieve the high sensitivity and specificity required for analyzing HODEs in complex biological matrices, chromatographic techniques are often coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical method for the definitive identification and quantification of HODEs. unar.ac.id This technique combines the separation power of GC with the mass analysis capabilities of MS. thepharmajournal.com After separation on the GC column, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the structural elucidation and confident identification of the compound. researchgate.netthepharmajournal.com

For quantitative analysis, stable isotope-labeled internal standards are often employed. lipidmaps.org This isotope dilution method enhances the precision and accuracy of the measurement by correcting for any sample loss during preparation and analysis. lipidmaps.orgnih.gov GC-MS has been successfully used to analyze various fatty acids and their derivatives in a wide range of biological samples. nih.govnih.gov In the study of oleic acid biotransformation, GC-MS was used to identify (E)-11-hydroxy-9-octadecenoic acid by analyzing the mass spectrum of its trimethylsilyl (B98337) derivative. The fragmentation pattern, showing specific ions, confirmed the structure of the compound. researchgate.net

Table 2: Common Ions in GC-MS Analysis of Trimethylsilyl-derivatized Hydroxy Fatty Acid Methyl Esters researchgate.net

| m/z (mass-to-charge ratio) | Ion Origin |

| 227 | [Me3SiO-CH-(CH2)6-CH3]+ |

| 285 | [Me3SiO-CH=CH-(CH2)7-COOCH3]+ |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-DMS-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of HODEs and other oxylipins due to its exceptional sensitivity and selectivity. nih.govacs.org This method allows for the simultaneous study and quantification of numerous structurally analogous analytes from a single sample. nih.gov In a typical LC-MS/MS workflow, the components of a sample are first separated based on their physicochemical properties by liquid chromatography. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratios. The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity, allowing for the specific detection and quantification of target analytes even in a complex biological matrix. nih.gov

The evolution from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC) has brought significant improvements to the analysis of HODEs. UHPLC systems utilize columns with smaller particle sizes, which results in higher separation efficiency, better resolution of closely related isomers, and substantially shorter analysis times. mdpi.com For instance, some UHPLC-MS/MS methods can achieve chromatographic separation of multiple oxylipin isomers within 20 minutes. nih.gov This high-throughput capability is crucial for studies involving large numbers of samples. mdpi.com

A further advancement in separating complex isomeric mixtures is the integration of an additional separation dimension, such as Differential Mobility Spectrometry (DMS), also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), with UHPLC-MS/MS systems. nih.gov DMS separates ions in the gas phase based on their different mobilities in high and low electric fields. nih.gov This technique, when placed between the chromatographic system and the mass spectrometer, can resolve lipid isomers that are difficult or impossible to separate by chromatography alone, thereby significantly enhancing the confidence in their identification and quantification. acs.orgnih.gov

| Technique | Principle | Key Advantages for HODE Analysis |

|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | High sensitivity and selectivity; enables quantification using methods like Multiple Reaction Monitoring (MRM). nih.gov |

| UHPLC-MS/MS | LC using columns with smaller particles (<2 µm) for higher resolution. | Faster analysis times, improved peak resolution, and increased sensitivity compared to conventional HPLC. nih.govmdpi.com |

| UHPLC-DMS-MS/MS | Adds a gas-phase ion mobility separation step (DMS) before mass analysis. | Enhanced separation of structurally similar isomers that co-elute during chromatography, increasing analytical specificity. nih.govnih.gov |

Sample Preparation and Derivatization for Enhanced Analysis

Effective sample preparation is a critical prerequisite for the reliable analysis of HODEs from complex biological matrices such as plasma, serum, or tissue homogenates. nih.govbiotage.com The primary goals are to extract the analytes of interest, remove interfering substances like proteins and phospholipids, and concentrate the sample to detectable levels. biotage.comnih.gov Common sample preparation workflows involve a combination of protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govyoutube.com

Solid-phase extraction is a widely used technique for cleaning up and concentrating HODEs and other lipids from biological extracts. nih.govyoutube.com In this method, the sample is passed through a cartridge containing a solid sorbent. The analytes are retained on the sorbent while unwanted matrix components are washed away. The purified analytes are then eluted with a different solvent. youtube.com Various types of SPE sorbents are available, and the choice depends on the specific properties of the analytes and the matrix. nih.gov

Derivatization, the chemical modification of an analyte, is another strategy employed to enhance analysis, particularly for gas chromatography-mass spectrometry (GC-MS) but also for LC-MS. nih.govmdpi.com For GC-MS analysis, HODEs must be derivatized to increase their volatility and thermal stability. nih.gov This typically involves converting the carboxylic acid group to an ester (e.g., a methyl ester) and the hydroxyl group to a trimethylsilyl (TMS) ether. nih.gov In LC-MS, while not always required, derivatization can significantly improve the ionization efficiency of HODEs, leading to enhanced sensitivity. nih.govresearchgate.net This often involves attaching a chemical tag that is easily ionized, a process known as charge-reversal derivatization, which allows for detection in the more sensitive positive ion mode. mdpi.com

| Method | Purpose | Common Application in HODE Analysis |

|---|---|---|

| Protein Precipitation | Removes large protein molecules from the sample. | An initial, simple cleanup step for plasma or serum, often achieved by adding an organic solvent like acetonitrile. youtube.com |

| Liquid-Liquid Extraction (LLE) | Separates analytes from interferences based on their relative solubilities in two immiscible liquids. | Used to extract lipids from the aqueous phase of a biological sample into an organic solvent. biotage.com |

| Solid-Phase Extraction (SPE) | Cleans and concentrates analytes by passing the sample through a solid sorbent. | A crucial step for removing interfering compounds (e.g., phospholipids) and concentrating HODEs prior to instrumental analysis. nih.govdiva-portal.org |

| Chemical Derivatization | Modifies the chemical structure of the analyte. | Increases volatility for GC-MS; improves ionization efficiency and sensitivity for LC-MS. nih.govnih.gov |

Quantification Strategies in Academic Research

Accurate quantification is essential for understanding the biological roles of 11-Hydroxyoctadeca-2,4-dienoic acid. The inherent variability in sample preparation and instrumental analysis, especially with mass spectrometry, necessitates the use of an internal standard. scispace.com An internal standard is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration at the beginning of the workflow. It experiences the same potential losses during extraction and variations in ionization as the analyte, allowing for accurate correction and reliable quantification. scispace.com

The gold standard for quantification in mass spectrometry-based methods is the use of stable isotope-labeled (SIL) internal standards. scispace.comszabo-scandic.com These are versions of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). szabo-scandic.com For example, a deuterated HODE (e.g., 13-HODE-d4) would be used as an internal standard for quantifying endogenous HODEs. szabo-scandic.com Because SIL internal standards have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute chromatographically and experience the same matrix effects, making them ideal for correcting analytical variability. scispace.com The use of a non-exchangeable label, such as ¹⁸O in the hydroxyl group, has been described to prevent loss of the label during sample processing. nih.gov

The quantification process involves creating a calibration curve by analyzing a series of standard solutions containing known concentrations of the analyte and a fixed concentration of the internal standard. The ratio of the analyte's response to the internal standard's response is plotted against the analyte concentration. This curve is then used to determine the concentration of the analyte in the unknown biological samples based on their measured response ratios. However, a significant challenge in LC-MS analysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. tandfonline.comnih.govnebiolab.comrsc.org SIL internal standards are particularly effective at compensating for these matrix effects because they are affected in the same way as the target analyte. scispace.com

| Strategy/Parameter | Description | Importance in HODE Analysis |

|---|---|---|

| Internal Standard | A compound added at a known concentration to correct for analytical variability. | Essential for accurate quantification to compensate for sample loss and instrumental drift. scispace.com |

| Stable Isotope-Labeled (SIL) Standard | An internal standard containing heavy isotopes (e.g., ²H, ¹³C, ¹⁸O). | The ideal choice for MS-based quantification as it closely mimics the analyte's behavior, correcting for matrix effects. nih.govszabo-scandic.comnih.gov |

| Calibration Curve | A plot of response ratio (analyte/internal standard) versus concentration for a series of standards. | Used to determine the concentration of the analyte in unknown samples. nih.gov |

| Matrix Effect | Alteration of analyte ionization by co-eluting compounds from the sample matrix. | A major source of inaccuracy in LC-MS analysis; its effects are minimized by using a co-eluting SIL internal standard. tandfonline.comrsc.org |

Biological Roles and Mechanistic Insights of Hydroxyoctadecadienoic Acids in Academic Research Models

Cellular Signaling Pathways Modulation

The interaction of lipid mediators with cellular signaling cascades is fundamental to their biological function. The following sections explore the documented and putative roles of HODE isomers, with a focus on what is known about 11-HODE.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor crucial for regulating adipogenesis, glucose homeostasis, and inflammation. nih.gov It is a known target for various fatty acid metabolites. nih.govarvojournals.org Research has established that several HODE isomers can act as endogenous ligands for PPARγ. nih.govnih.gov Specifically, 9-HODE, 10-HODE, 12-HODE, and 13-HODE have been shown to directly bind to the PPARγ ligand-binding domain. nih.govconsensus.app

Studies have demonstrated that these isomers exhibit distinct activities; for instance, 10-, 12-, and 13-HODEs significantly increase PPARγ-mediated transcriptional activity, whereas 9-HODE isomers show less activity or may even reduce it. nih.gov The activation of PPARγ by these HODEs is considered a protective mechanism in certain contexts, such as early atherosclerosis, by modulating macrophage lipid accumulation and inflammatory responses. nih.gov

However, direct evidence specifically implicating 11-Hydroxyoctadeca-2,4-dienoic acid in the activation or modulation of PPARγ is not prominently featured in current scientific literature. While docking simulations suggest that PPARγ can accommodate various HODE isomers with similar binding affinities, experimental validation of 11-HODE's activity as a PPARγ agonist is lacking. nih.gov

Table 1: Reported PPARγ Agonist Activity of HODE Isomers

| HODE Isomer | Reported PPARγ Activity |

|---|---|

| 9-HODE | Binds to PPARγ; reported to have less transcriptional activity compared to other isomers. nih.govnih.gov |

| 10-HODE | Acts as a PPARγ agonist. nih.gov |

| 11-HODE | No specific data available in reviewed literature. |

| 12-HODE | Acts as a PPARγ agonist. nih.gov |

The balance between cellular proliferation and apoptosis (programmed cell death) is critical for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. reactome.orgnih.gov Apoptosis is a highly regulated process involving a cascade of caspases that execute cell death. cellsignal.com Lipid molecules can significantly influence these pathways.

In the context of HODEs, research has shown that they can regulate cell proliferation and inflammation in gastrointestinal epithelial cells, potentially offering protective effects in conditions like inflammatory bowel disease and neoplasia through their action as PPARγ agonists. nih.gov However, specific studies detailing the direct impact of 11-Hydroxyoctadeca-2,4-dienoic acid on cellular proliferation or apoptotic mechanisms are scarce. The broader family of HODEs has been associated with the regulation of these processes, but the specific contribution of the 11-HODE isomer remains an area for future investigation. nih.govjax.org

Cellular adhesion, mediated by cell adhesion molecules (CAMs), is fundamental for tissue structure and integrity. nih.govcapes.gov.br These processes are crucial in both normal physiology and in pathological conditions such as tumor metastasis and inflammation. nih.govcapes.gov.br

Research into the HODE family has revealed a role in modulating cell adhesion. For example, 13-HODE has been shown to inhibit the adhesion of tumor cells to the endothelium. This action is thought to be part of a mechanism that can prevent cancer metastasis. This effect is linked to the downregulation of certain receptors on the cell surface.

Currently, there is a lack of specific research findings on the direct impact of 11-Hydroxyoctadeca-2,4-dienoic acid on cellular adhesion processes. The role of other HODE isomers suggests a potential for 11-HODE to be involved, but this has not been experimentally verified.

Table 2: Effects of HODE Isomers on Cellular Processes

| Cellular Process | HODE Isomer | Observed Effect |

|---|---|---|

| Cellular Proliferation | General HODEs | Regulate proliferation in gastrointestinal epithelial cells. nih.gov |

| Apoptosis | General HODEs | Implicated in the regulation of apoptosis, often linked to PPARγ activation. nih.gov |

| Cellular Adhesion | 13-HODE | Inhibits tumor cell adhesion to endothelium. |

| All Processes | 11-HODE | No specific data available in reviewed literature. |

Inflammation is a complex biological response to harmful stimuli. Lipid mediators derived from polyunsaturated fatty acids are key players in the initiation, regulation, and resolution of inflammation. nih.gov HODEs, as products of oxidative stress, are often found at sites of inflammation and can exert both pro- and anti-inflammatory effects. nih.gov

For instance, 9-HODE is often described as having pro-inflammatory actions in certain tissues. nih.gov Conversely, the activation of PPARγ by 13-HODE can lead to anti-inflammatory effects. nih.gov The metabolite 13-oxo-octadecadienoic acid (13-KODE), derived from 13-HODE, has been shown to suppress inflammatory responses in macrophages by inhibiting NF-κB and MAPK signaling pathways and activating the Nrf2/HO-1 antioxidant response. nih.govmdpi.com

Enzymatic Interactions and Downstream Metabolism

The biological activity of lipid mediators is tightly controlled by their synthesis and subsequent metabolism into other active or inactive compounds.

HODEs are synthesized from linoleic acid via enzymatic pathways involving lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes, or through non-enzymatic free radical-mediated oxidation. frontiersin.orgnih.gov Specifically, allylic hydroxylation is a known mechanism for the formation of 8-, 11-, and 14-HODE. frontiersin.org

Once formed, HODEs can be further metabolized. A key enzyme in this process is 13-HODE dehydrogenase, an NAD+-dependent enzyme that catalyzes the oxidation of 13-HODE to 13-oxo-octadecadienoic acid (13-oxo-ODE). nih.govwikipedia.org This enzyme has a narrow substrate specificity but has been noted to also act on 9-HODE. nih.gov There is currently no evidence to suggest that 11-Hydroxyoctadeca-2,4-dienoic acid serves as a substrate for 13-HODE dehydrogenase or is a product of its activity. The downstream metabolic fate of 11-HODE remains largely uncharacterized in the scientific literature.

Interactions with Glutathione (B108866) Transferases

Glutathione S-transferases (GSTs) are a superfamily of enzymes central to cellular detoxification, catalyzing the conjugation of glutathione to a wide array of electrophilic compounds, thereby neutralizing their reactivity and facilitating their excretion. wikipedia.org This process is a critical defense mechanism against cellular damage from both endogenous and exogenous toxins. nih.gov The substrates for GSTs include products of lipid peroxidation, which are often reactive and potentially harmful. researchgate.net

While direct studies on the interaction between 11-Hydroxyoctadeca-2,4-dienoic acid and GSTs are not extensively documented, the known functions of GSTs suggest a likely role in its metabolism. GSTs are known to catalyze the inactivation of reactive epoxides derived from fatty acids like linoleic acid through glutathione conjugation. researchgate.net Furthermore, other hydroxy fatty acids and their derivatives are known to be processed by GSTs. For instance, 13-hydroperoxyoctadecadienoic acid (13-HpODE), a precursor to another HODE isomer, is reduced to 13-hydroxyoctadecadienoic acid (13-HODE) by glutathione peroxidase, an enzyme that works in concert with glutathione. biorxiv.orgmdpi.com Given the structural similarities and the electrophilic nature that can arise from the conjugated diene system in 11-Hydroxyoctadeca-2,4-dienoic acid, it is plausible that it could also serve as a substrate for GST-mediated detoxification, although further specific research is required to confirm this interaction.

Role in Host-Microbe Interactions

The interplay between the host and its resident microbial communities, particularly in the gut, is a critical determinant of health and disease. The gut microbiome influences a vast array of physiological processes, including immunity and metabolism. nih.govnih.gov Metabolites produced by gut bacteria can act as signaling molecules that modulate host cell function. frontiersin.orgnih.gov

Currently, there is a lack of direct scientific evidence from available research specifically detailing the role of 11-Hydroxyoctadeca-2,4-dienoic acid in host-microbe interactions. While studies have explored how other fatty acid metabolites produced by gut bacteria can influence host immunity and inflammation, the specific contribution of this particular HODE isomer remains an uninvestigated area. frontiersin.orgnih.gov Future research is needed to elucidate whether 11-Hydroxyoctadeca-2,4-dienoic acid is produced by or interacts with the gut microbiota and what the functional consequences of such interactions might be for the host.

Bioactivity in In Vitro and In Vivo (Animal) Research Models (Focus on molecular and cellular mechanisms)

The antimicrobial properties of fatty acids and their derivatives are of significant interest for their potential therapeutic applications. While there is limited direct research on the antimicrobial activity of 11-Hydroxyoctadeca-2,4-dienoic acid, studies on related compounds provide some context. For instance, its precursor, linoleic acid, is known to possess antimicrobial activity against various bacteria and fungi. wikipedia.org Other hydroxy fatty acids have also demonstrated bactericidal effects. researchgate.net However, the specific efficacy and mechanisms of 11-Hydroxyoctadeca-2,4-dienoic acid as an antimicrobial agent have not been thoroughly investigated. Further research is necessary to determine if this specific HODE isomer exhibits direct antimicrobial properties and to elucidate the potential mechanisms involved, such as membrane disruption or inhibition of essential cellular processes in microorganisms.

Research into the metabolic and inflammatory roles of HODE isomers has revealed significant bioactivity, particularly through the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism, as well as inflammation. nih.govnih.gov A comprehensive analysis of various HODE isomers demonstrated that 10- and 12-(Z,E)-HODEs, which are structurally similar to 11-Hydroxyoctadeca-2,4-dienoic acid, act as agonists for PPARγ. nih.gov The activation of PPARγ is a well-established therapeutic target for type 2 diabetes, as it enhances insulin (B600854) sensitivity. nih.gov

Furthermore, the oxidized derivatives of HODEs, such as 13-oxo-octadecadienoic acid (13-oxo-ODE), are potent PPARγ ligands. nih.gov The anti-inflammatory effects of related compounds are also well-documented. For example, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), a metabolite generated by gut bacteria, has been shown to suppress inflammatory responses in macrophages. nih.gov Another related compound, 13-KODE, an oxidized form of 13-HODE, inhibits the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines by suppressing the NF-κB and MAPK signaling pathways. mdpi.com Although direct evidence for 11-Hydroxyoctadeca-2,4-dienoic acid is scarce, the strong PPARγ agonist activity of its close isomers suggests that it may exert similar antidiabetic and anti-inflammatory effects.

Table 1: Effects of HODE Isomers and Derivatives on PPARγ Activation and Inflammation

| Compound | Research Model | Key Finding | Reference |

|---|---|---|---|

| 10- and 12-(Z,E)-HODEs | 3T3-L1 preadipocyte cells | Induce PPARγ activation. | nih.gov |

| 13-oxo-ODE | - | Potent ligand for PPARγ. | nih.gov |

| 10-oxo-cis-6,trans-11-octadecadienoic acid | Bone marrow-derived macrophages | Suppresses LPS-induced IL-6 release. | nih.gov |

| 13-KODE | RAW 264.7 macrophage cells | Inhibits LPS-induced nitric oxide and pro-inflammatory cytokine production. | mdpi.com |

Redox homeostasis, the balance between reactive oxygen species (ROS) production and antioxidant defenses, is crucial for normal cellular function, while immune homeostasis ensures a balanced and appropriate immune response. mdpi.comyoutube.com Dysregulation of these processes is implicated in numerous diseases.

There is some evidence to suggest that hydroxy-octadecenoic acids can influence redox balance. A study investigating a mixture of hydroxy-octadecenoic acids, which included 11-hydroxy-9E-octadecenoic acid, found that it promoted the production of ROS in MCF-7 cells. frontiersin.org This indicates a potential pro-oxidant role under certain conditions.

In terms of immune homeostasis, other HODE isomers have been shown to modulate immune cell function. For example, 13-HODE can stimulate the migration of neutrophils and lymphocytes, which are key events in the inflammatory response. wikipedia.org A gut-bacteria-derived metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, has been shown to suppress the proliferation of CD4+ T cells and the activation of dendritic cells, suggesting an immunomodulatory role that could help maintain immune homeostasis. frontiersin.org While direct studies on 11-Hydroxyoctadeca-2,4-dienoic acid are limited, these findings in related molecules suggest it may also participate in the complex regulation of redox and immune balance.

Table 2: Research Findings on the Modulation of Redox and Immune Homeostasis by HODEs and Related Compounds

| Compound/Mixture | Research Model | Effect | Reference |

|---|---|---|---|

| Mixture including 11-hydroxy-9E-octadecenoic acid | MCF-7 cells | Promoted ROS production. | frontiersin.org |

| 13-HODE | Cow and human neutrophils | Stimulated chemotaxis. | wikipedia.org |

| 10-oxo-cis-6,trans-11-octadecadienoic acid | Mouse CD4+ T cells and dendritic cells | Suppressed proliferation and activation. | frontiersin.org |

The ability of small molecules to inhibit specific enzymes is a cornerstone of pharmacology. While the instructions for this article specified a focus on Acetyl-CoA Carboxylase (ACC), there is currently no available scientific literature demonstrating that 11-Hydroxyoctadeca-2,4-dienoic acid or its isomers inhibit this particular enzyme. ACC is a key enzyme in fatty acid synthesis, and its inhibition is a therapeutic target for metabolic diseases and cancer. nih.govnih.gov

However, research on related HODE isomers has revealed inhibitory activity against other enzymes. For instance, 13-HODE has been shown to be a selective inhibitor of the classical isoforms of protein kinase C (PKC-α, β1, and βII). nih.govnih.gov PKC enzymes are critical components of signal transduction pathways that regulate a multitude of cellular processes. Additionally, the precursor 13-hydroperoxyoctadecadienoic acid (13-HPODE) and, to a lesser extent, 13-HODE itself, have been found to inhibit the enzyme 15-hydroxyprostaglandin dehydrogenase, which is involved in the catabolism of prostaglandins. biorxiv.org More recently, 13-S-HODE was identified as a direct inhibitor of the mTOR kinase, a central regulator of cell growth and proliferation. biorxiv.orgbiorxiv.org These findings highlight that while there is no evidence for the inhibition of Acetyl-CoA Carboxylase by 11-Hydroxyoctadeca-2,4-dienoic acid, related molecules in the HODE family are capable of targeted enzyme inhibition, suggesting a potential area for future investigation.

Table 3: Enzyme Inhibition by HODE Isomers

| Inhibitor | Enzyme Inhibited | Research Model | Reference |

|---|---|---|---|

| 13-HODE | Protein Kinase C (classical isoforms) | Recombinant PKC isoenzymes | nih.gov |

| 13-HPODE and 13-HODE | 15-hydroxyprostaglandin dehydrogenase | Rabbit kidney cortex | biorxiv.org |

| 13-S-HODE | mTOR kinase | In vitro kinase assay | biorxiv.orgbiorxiv.org |

Anti-phytopathogenic Activity Mechanisms

Currently, there is a notable absence of scientific literature and research specifically investigating the anti-phytopathogenic activity and mechanisms of 11-Hydroxyoctadeca-2,4-dienoic acid. While other bioactive compounds, such as certain isoquinoline (B145761) alkaloids and 8-hydroxyquinoline (B1678124) derivatives, have been studied for their effects against various plant pathogens, similar research on this specific hydroxyoctadecadienoic acid isomer has not been published. nih.govnih.gov Therefore, no data is available to detail its potential efficacy or mode of action against phytopathogenic fungi or other plant pests.

Table 1: Research on Anti-phytopathogenic Activity of 11-Hydroxyoctadeca-2,4-dienoic acid

| Aspect | Findings |

|---|---|

| Target Pathogens | No studies available |

| Mechanism of Action | No studies available |

| Inhibitory Concentration | No studies available |

Chaperone Hsp90 Machinery Inhibition Research

There is no available scientific research or published data on the inhibition of the chaperone Hsp90 machinery by 11-Hydroxyoctadeca-2,4-dienoic acid. The heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding and stabilization of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation. nih.gov Inhibition of the Hsp90 machinery has emerged as a therapeutic strategy in various diseases, and numerous inhibitors have been developed and studied. nih.gov However, the interaction, if any, between 11-Hydroxyoctadeca-2,4-dienoic acid and Hsp90 has not been a subject of investigation in academic research models.

Table 2: Research on Hsp90 Inhibition by 11-Hydroxyoctadeca-2,4-dienoic acid

| Aspect | Findings |

|---|---|

| Binding Affinity to Hsp90 | No studies available |

| Effect on Hsp90 ATPase Activity | No studies available |

| Impact on Hsp90 Client Proteins | No studies available |

Proposed Classification as Bioactive Lipid Mediators

The compound 11-Hydroxyoctadeca-2,4-dienoic acid can be proposed to be classified as a bioactive lipid mediator, belonging to the family of octadecanoids. Octadecanoids are oxylipins derived from the enzymatic or non-enzymatic oxidation of 18-carbon fatty acids. nih.gov These molecules are increasingly recognized for their roles as signaling molecules in a variety of physiological and pathological processes. nih.gov

The basis for this proposed classification stems from the well-documented activities of other closely related hydroxyoctadecadienoic acid (HODE) isomers, such as 13-HODE. nih.gov These compounds are known to act as bioactive lipid mediators that can regulate multiple signaling pathways. nih.gov The structural similarities between 11-Hydroxyoctadeca-2,4-dienoic acid and other established bioactive lipids suggest that it likely shares similar functional characteristics. The presence of a hydroxyl group and conjugated double bonds are key structural features that often confer biological activity to fatty acid derivatives. solubilityofthings.com The specific positioning of these functional groups in different isomers can lead to variations in their biological effects. solubilityofthings.comnih.gov

Bioactive lipid mediators are involved in a wide array of biological functions, including inflammation, immune response, and cell proliferation. nih.gov Given that octadecanoids are recognized as a significant class of lipid mediators in both plants and humans, it is plausible that 11-Hydroxyoctadeca-2,4-dienoic acid also functions as a signaling molecule within biological systems. nih.gov However, without specific research on this particular isomer, its precise roles and the signaling pathways it may modulate remain to be elucidated.

Table 3: Characteristics of Bioactive Lipid Mediators

| Characteristic | Description |

|---|---|

| Origin | Derived from the oxidation of polyunsaturated fatty acids. nih.gov |

| Function | Act as signaling molecules in various biological processes. nih.gov |

| Potency | Often active at low concentrations. |

| Specificity | Biological effects can be highly dependent on isomeric structure. solubilityofthings.comnih.gov |

Table of Compound Names Mentioned

| Compound Name |

|---|

| 11-Hydroxyoctadeca-2,4-dienoic acid |

| 13-hydroxyoctadecadienoic acid (13-HODE) |

| 8-hydroxyquinoline |

Synthetic Strategies and Chemical Derivatization for Research Applications

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis is a powerful strategy that combines the selectivity of enzymes with the efficiency of chemical reactions to produce complex molecules like hydroxyoctadecadienoic acids. A prominent chemoenzymatic approach for synthesizing the related and well-studied isomer, 13(S)-hydroxy-9(Z),11(E)-octadecadienoic acid (13(S)-HODE), also known as coriolic acid, utilizes lipoxygenase enzymes. nih.gov

This process typically begins with the enzymatic oxidation of linoleic acid. Soybean lipoxygenase is a commonly used enzyme for this purpose. nih.gov More recently, putative lipoxygenases from cyanobacteria, such as Calothrix sp. HK-06 and Rivularia sp. PCC 7116, have been identified and shown to have high specific activities for this transformation. nih.gov The enzyme catalyzes the stereospecific insertion of molecular oxygen into the linoleic acid backbone to form a hydroperoxy intermediate, 13-(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid. This intermediate is then chemically reduced, typically using sodium borohydride, to yield the desired 13(S)-HODE. nih.gov This method is highly efficient and produces the target compound with high enantiomeric excess. nih.gov

A similar chemoenzymatic strategy has been described for the synthesis of 13-S-HODE that involves a key chemical coupling step. nih.gov This method utilizes a palladium(II) catalyst to couple methyl Z-10-iododec-9-enoate with tri-n-butyl(3(S)-dimethyl-tert-butylsilyloxy)-oct-l-enylstannane. The optically active stannane (B1208499) is prepared from 3(S)-oct-l-yn-3-ol, which can be obtained through the enantioselective hydrolysis of its corresponding acetate (B1210297) using enzymes like the lipase (B570770) from Mucor miehei or through whole-cell systems like baker's yeast. nih.gov

The enzymatic portion of these syntheses ensures high stereoselectivity, which is often difficult and costly to achieve through purely chemical means. The subsequent chemical steps are then used to complete the carbon skeleton and introduce other necessary functional groups.

Chemical Synthesis Methods (e.g., biomimetic synthesis, enantiospecific synthesis)

Purely chemical synthetic routes provide access to a wider range of isomers and derivatives that may not be accessible through enzymatic pathways. These methods include biomimetic approaches and enantiospecific total syntheses.

Biomimetic Synthesis: Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature. For instance, the nitration of (13S,9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid has been studied using nitrating agents of biological relevance, such as peroxynitrite (ONOO⁻). kisti.re.krnih.gov This reaction, carried out at physiological pH, leads to the formation of novel chain-rearranged epoxy nitro derivatives, specifically diastereoisomeric methyl (12S)-10,11-epoxy-12-hydroxy-9-nitromethylheptadecanoates. kisti.re.krnih.gov This type of study provides insight into how these fatty acids might be modified under conditions of oxidative and nitrative stress in vivo.

Enantiospecific Synthesis: Enantiospecific synthesis involves the creation of a specific enantiomer of a chiral molecule. An efficient and highly selective total synthesis of 13(S)-hydroxy-9Z,11E-octadecadienoic acid (coriolic acid) has been reported starting from an optically active lactol. kisti.re.kr This lactol is readily available through an enantioselective enzymatic hydrolysis, highlighting a bridge between chemoenzymatic and purely chemical strategies. Another enantiospecific synthesis of (11E, 13S)-13-hydroxy-10-oxooctadecenoic acid, a cytotoxic compound from corn, has been developed. nih.gov The key features of this synthesis include the preparation of the chiral building block, 3-octyn-1-ol, via a Candida rugosa lipase-catalyzed trans-acylation and the use of readily available starting materials like 10-undecenoic acid. nih.gov

These chemical synthesis methods are indispensable for producing specific isomers and analogs of 11-hydroxyoctadeca-2,4-dienoic acid for detailed biological evaluation.

Stereoselective Synthesis of Defined Enantiomers and Diastereomers

The biological activity of hydroxyoctadecadienoic acids can be highly dependent on their stereochemistry. Therefore, the ability to synthesize specific enantiomers and diastereomers is crucial for research.

As mentioned previously, chemoenzymatic methods employing lipoxygenases are inherently stereoselective, producing the (S)-enantiomer at the hydroxyl-bearing carbon. nih.govnih.gov Similarly, the enzymatic resolution of racemic mixtures is a powerful tool. For example, the enantioselective hydrolysis of (±)-3-acyloxyoct-l-ynes using lipases can provide a chiral starting material for the synthesis of 13-S-HODE. nih.gov

The different diastereomers can exhibit distinct biological properties. For example, in the case of the drug iloprost, a prostacyclin analog, the two diastereoisomers differ in their potency in dilating blood vessels, with the 4S isomer being substantially more potent than the 4R isomer.

Preparation of Oxidized and Other Functionalized Derivatives for Study

To investigate the metabolism and biological roles of 11-hydroxyoctadeca-2,4-dienoic acid, a variety of oxidized and functionalized derivatives have been prepared. These derivatives can serve as standards for identifying metabolites or as tools to probe biological activity.

Oxidized Derivatives: Further oxidation of the hydroxy group can lead to the corresponding keto-derivatives. For example, a mixture of ketodienoic compounds, including 9- and 13-keto-octadecadienoic acid (KODE), can be synthesized from methyl linoleate. researchgate.net The process involves epoxidation, followed by reaction with HBr to form bromohydrins, which are then oxidized using a Jones reagent to bromoketones. Dehydrobromination then yields the desired ketodienoic compounds. researchgate.net

Other Functionalized Derivatives: As discussed in the biomimetic synthesis section, nitrated derivatives can be formed under conditions mimicking biological nitrative stress. kisti.re.krnih.gov Additionally, epoxy derivatives can be synthesized. For instance, the reaction of coriolic acid with free radicals can lead to the formation of epoxyhydroperoxides.

The availability of these derivatives is essential for understanding the full spectrum of biological activities and metabolic pathways associated with 11-hydroxyoctadeca-2,4-dienoic acid and its isomers.

Esterification and Other Chemical Modifications for Mechanistic Probes

Esterification of the carboxylic acid group is a common chemical modification used for several research purposes. It can be used to facilitate analysis, particularly for gas chromatography (GC), and to create prodrugs or probes to study the mechanisms of action.

Preparation of Methyl Esters for Analysis: For analytical purposes, fatty acids are often converted to their more volatile methyl esters. A common method involves reaction with methanolic HCl. nih.gov This can be achieved by heating the lipid sample in a solution of anhydrous methanolic HCl or by a milder overnight incubation at a lower temperature. nih.gov These fatty acid methyl esters (FAMEs) are then readily analyzed by GC to determine the fatty acid composition of a sample.

Esterification to Probe Biological Mechanisms: Esterification can also be used to alter the physicochemical properties of the molecule, such as its lipophilicity, which can in turn affect its biological activity. For example, the synthesis of resveratrol (B1683913) esters with short-chain fatty acids has been shown to improve the biological activity of resveratrol. google.com Similarly, the methyl ester of (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid, isolated from Ehretia dicksonii, has demonstrated anti-inflammatory properties. nih.gov The esterified form may have enhanced cell membrane permeability, allowing it to reach intracellular targets more effectively. By comparing the activity of the free acid with its esterified form, researchers can gain insights into the importance of the carboxylic acid group for biological activity and the mechanisms of cellular uptake and action. For instance, if the ester is active, it suggests that the free carboxylic acid may not be essential for target binding, or that the cell possesses esterases that can hydrolyze the ester back to the active free acid form. The observation that 13-HODE inhibits thromboxane (B8750289) A2 synthesis in human platelets provides a rationale for using esterified and other modified forms to probe the specific molecular interactions responsible for this effect. nih.gov

These chemical modifications are valuable tools for dissecting the complex biological roles of 11-hydroxyoctadeca-2,4-dienoic acid and its related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.